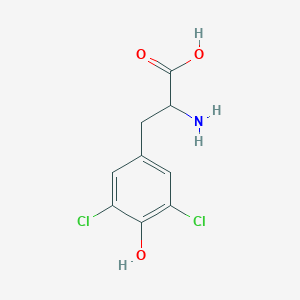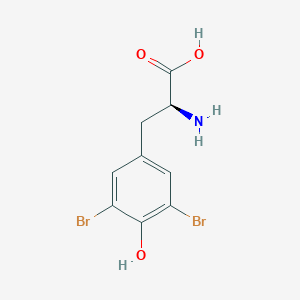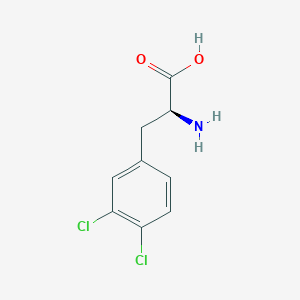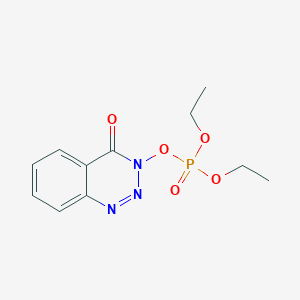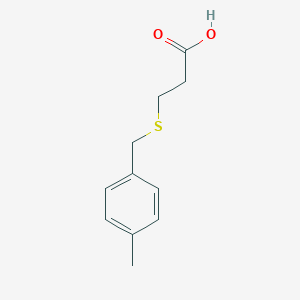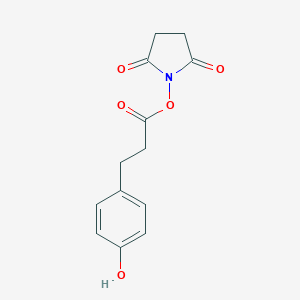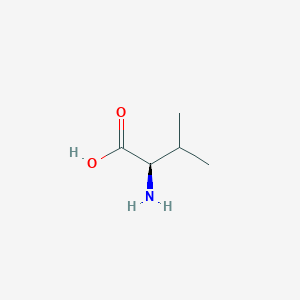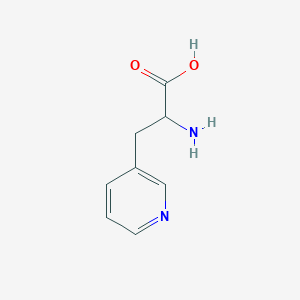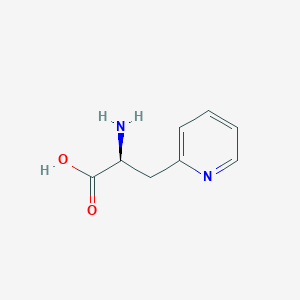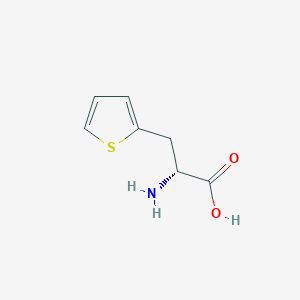
3-(2-噻吩基)-D-丙氨酸
描述
3-(2-Thienyl)-D-alanine: is an amino acid derivative where the alanine molecule is substituted with a thienyl group at the third carbon position
科学研究应用
3-(2-Thienyl)-D-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural similarity to natural amino acids makes it useful in studying protein interactions and enzyme mechanisms.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
It’s worth noting that similar compounds, such as beta-2-thienyl-l-alanine, have been shown to interact with phenylalanine-4-hydroxylase . This enzyme plays a crucial role in the metabolism of the essential amino acid phenylalanine .
Mode of Action
For instance, beta-2-Thienyl-L-alanine is known to interact with Phenylalanine-4-hydroxylase
Biochemical Pathways
A study on a similar compound, n,n-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, suggests that it might be involved in the asymmetric bioreduction process . This process is crucial for the synthesis of (S)-duloxetine, an important antidepressant drug .
Result of Action
For instance, beta-2-Thienyl-L-alanine has been shown to interact with Phenylalanine-4-hydroxylase , which could potentially lead to changes in phenylalanine metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that genetic factors together with environmental factors are believed to influence the occurrence, development, and prognosis of certain conditions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)-D-alanine can be achieved through several methods. One notable method involves the reaction of 2-thiophenecarboxaldehyde with rhodanine, followed by subsequent steps to yield the desired product . Another method involves the condensation of thiophenecarboxaldehyde with 2,5-piperazinedione, which is then processed to obtain 3-(2-Thienyl)-D-alanine .
Industrial Production Methods: While specific industrial production methods for 3-(2-Thienyl)-D-alanine are not extensively documented, the methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as yield, cost, and availability of starting materials.
化学反应分析
Types of Reactions: 3-(2-Thienyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the thienyl group or the amino acid moiety.
Substitution: The thienyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
相似化合物的比较
- 3-(2-Thienyl)-L-alanine
- 3-(2-Thienyl)-DL-alanine
- 2-(3-Thienyl)nicotinaldehyde
Comparison: 3-(2-Thienyl)-D-alanine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to its L- and DL- counterparts, the D-isomer may exhibit different pharmacokinetics and pharmacodynamics. Additionally, the presence of the thienyl group distinguishes it from other amino acid derivatives, providing unique electronic and structural properties .
属性
IUPAC Name |
(2R)-2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62561-76-6 | |
| Record name | beta-2-Thienyl-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-2-THIENYL-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




